(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide
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Overview
Description
(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide is a chemical compound with a complex structure that includes a nitrophenyl group, a hydrazinylidene moiety, and an oxobutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide typically involves the condensation reaction between 2-nitrophenylhydrazine and 3-oxobutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinylidene group under mild conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazinylidene moieties.
Quinazolines: Compounds with similar structural features and biological activities.
Schiff Bases: Compounds with similar condensation reactions involving hydrazides and aldehydes.
Uniqueness
(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-6(15)9(10(11)16)13-12-7-4-2-3-5-8(7)14(17)18/h2-5,12H,1H3,(H2,11,16)/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJZVSUWXLEPX-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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